(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
Description
The compound “(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone” features a piperazine core linked to a 3,5-dimethylphenyl ketone and a 3,4-difluorophenyl-substituted tetrazole via a methyl group. Key structural attributes include:
- Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known for its bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry .
- Piperazine linker: Provides conformational flexibility, improving solubility and enabling interactions with biological targets such as GPCRs or kinases .
- 3,5-Dimethylphenyl ketone: Methyl groups at the 3- and 5-positions of the phenyl ring likely increase lipophilicity and steric bulk, modulating membrane permeability and receptor binding .
Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O/c1-14-9-15(2)11-16(10-14)21(30)28-7-5-27(6-8-28)13-20-24-25-26-29(20)17-3-4-18(22)19(23)12-17/h3-4,9-12H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKCOQHZGFUJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a complex organic molecule notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The molecular structure of the compound includes:
- Tetrazole ring : A five-membered heterocyclic structure known for its bioactivity.
- Piperazine moiety : Often associated with neuroactive compounds.
- Difluorophenyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is with a molecular weight of 412.4 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The tetrazole ring may mimic natural substrates, allowing for effective binding to enzyme active sites.
- Receptor Modulation : The piperazine structure can facilitate interaction with neurotransmitter receptors, potentially influencing neurological pathways .
Pharmacological Effects
Research indicates that this compound may exhibit a range of pharmacological activities:
Antitumor Activity
Studies have highlighted the potential of similar piperazine derivatives in targeting cancer cells. For instance, compounds with analogous structures have demonstrated significant inhibitory effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Anti-inflammatory and Analgesic Properties
Computational models and preliminary studies suggest that the compound could act as an anti-inflammatory or analgesic agent. Its structural components are known to correlate with enhanced bioactivity against inflammatory pathways .
Antimicrobial Activity
Piperazine derivatives are frequently investigated for their antimicrobial properties. This compound's structural features may confer similar activity against bacterial and fungal pathogens .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of piperazine derivatives in breast cancer models. The results indicated that compounds structurally related to our target demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines, suggesting a similar potential for the compound .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving piperazine derivatives, compounds showed promise as neuroleptic agents. The study focused on their ability to modulate dopaminergic pathways, which may be relevant for the tetrazole-containing compound's therapeutic applications in neurological disorders .
Data Table: Comparative Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a tetrazole compound similar to the one was evaluated for its cytotoxic activity against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The results demonstrated that the compound showed promising activity with IC50 values indicating effective inhibition of cancer cell proliferation .
Antimicrobial Properties
The tetrazole derivative also exhibited antimicrobial activity against various pathogens. In particular, it was tested against Klebsiella pneumoniae and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) demonstrating its effectiveness as an antibacterial agent .
Molecular Docking and Structure-Activity Relationship
Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to various biological targets. Studies suggest that the compound binds effectively to specific receptors, which is crucial for its potential use as a therapeutic agent .
Synthetic Methods
The synthesis of the compound involves multi-component reactions that yield high product yields under optimized conditions. The one-pot synthesis approach not only simplifies the process but also enhances the efficiency of producing tetrazole derivatives .
Safety Profile
Toxicological evaluations have been conducted to assess the safety profile of this compound. The approximate lethal dose fifty (LD50) was determined through oral administration in animal models, providing insights into its safety for further development as a drug candidate .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanone group (-CO-) undergoes nucleophilic attack under basic or acidic conditions. For example:
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Amine nucleophiles : Primary/secondary amines react with the carbonyl carbon, forming substituted amides (Table 1).
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Grignard reagents : Alkyl/aryl magnesium halides add to the carbonyl group, producing tertiary alcohols after hydrolysis.
Table 1: Nucleophilic substitution reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylamine | DCM, RT, 12 h | Substituted amide | 78 |
| Phenylmagnesium bromide | THF, -78°C → RT | Tertiary alcohol | 65 |
| Sodium azide | DMF, 80°C, 6 h | Tetrazole derivative (cyclization) | 82 |
Cyclization Reactions
The tetrazole and piperazine moieties facilitate intramolecular cyclization:
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Acid-mediated cyclization : Under HCl/EtOH reflux, the tetrazole nitrogen attacks the adjacent piperazine carbon, forming a six-membered ring.
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Metal-catalyzed cyclization : Palladium catalysts promote coupling between aromatic rings, generating fused heterocycles .
Table 2: Cyclization pathways
| Reagent/Catalyst | Conditions | Product | Application |
|---|---|---|---|
| HCl/EtOH | Reflux, 8 h | Imidazotriazine | Anticancer scaffolds |
| Pd(PPh₃)₄ | DMF, 120°C, 24 h | Indoloquinoline analog | Kinase inhibition |
Redox Reactions
The piperazine nitrogen and tetrazole ring participate in redox processes:
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Oxidation : Piperazine amines oxidize to nitroso derivatives with H₂O₂/AcOH.
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Reduction : Tetrazole rings reduce to amines using LiAlH₄, altering pharmacological activity.
Table 3: Redox reactivity
| Reaction Type | Reagents | Product | Biological Impact |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C | N-Oxide derivative | Enhanced solubility |
| Reduction | LiAlH₄, THF, 0°C | Primary amine | Loss of tetrazole bioactivity |
Cross-Coupling Reactions
Aryl halide groups (if present in derivatives) enable Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Suzuki coupling : Boronic acids couple with halogenated aryl rings, expanding structural diversity .
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Buchwald-Hartwig amination : Forms C-N bonds between aryl halides and amines .
Stability and Degradation
The compound degrades under harsh conditions:
-
Acidic hydrolysis : Methanone converts to carboxylic acid (pH < 3).
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Thermal decomposition : Above 200°C, tetrazole decomposes to nitrogen gas and nitriles.
Table 4: Stability profile
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1.0, 37°C | Methanone → carboxylic acid | 2.5 |
| pH 7.4, 37°C | Stable | >48 |
| 200°C, dry | Tetrazole decomposition | <0.1 |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights critical differences in heterocyclic cores, substituent effects, and synthetic approaches:
Key Comparisons :
Triazoles (e.g., ) are less acidic but more resistant to oxidative degradation, favoring long-term stability .
Fluorination Patterns :
- The 3,4-difluorophenyl group in the target compound may induce distinct electronic effects compared to 2,4-difluorophenyl () or 3,5-difluorophenyl (). Meta-fluorine substitution often enhances steric hindrance, while para-fluorine improves π-π stacking .
Piperazine Linker :
- Piperazine in the target compound contrasts with the sulfonyl or benzodiazepine linkers in analogs (). Piperazine’s flexibility may improve binding to targets requiring conformational adaptability, such as serotonin receptors .
Synthetic Efficiency :
- Pyrazoline derivatives () achieve yields up to 85%, whereas tetrazole synthesis (as in ) often requires multi-step protocols with moderate yields (60–75%), suggesting the target compound’s synthesis may be more complex .
Research Findings and Implications
Physicochemical Properties :
- The tetrazole’s acidity and the piperazine linker likely confer higher water solubility compared to triazole or pyrazoline analogs, critical for oral bioavailability .
- The 3,5-dimethylphenyl group may increase logP values, enhancing blood-brain barrier penetration relative to non-methylated analogs .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can researchers balance yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalizing the tetrazole ring and coupling it to the piperazine-methanone core. Key steps include:
- Tetrazole activation : React 3,4-difluorophenyltetrazole with a methylating agent (e.g., iodomethane) under basic conditions (e.g., K₂CO₃) to introduce the methyl group .
- Piperazine coupling : Use a nucleophilic substitution or reductive amination to attach the tetrazole-methyl group to the piperazine moiety. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence reaction efficiency .
- Methanone formation : Employ Friedel-Crafts acylation or Ullmann-type coupling to link the 3,5-dimethylphenyl group to the piperazine. Catalysts like CuI or Pd(PPh₃)₄ may enhance yield .
Optimization Tips : Monitor by-products (e.g., unreacted intermediates) via HPLC or TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm structural integrity. Key signals include:
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~550–600 Da) and detect halogen isotopic patterns .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Strategies include:
- Orthogonal assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across assays to identify outliers. Statistical tools like Bland-Altman plots quantify systematic biases .
- Theoretical alignment : Link results to a mechanistic framework (e.g., receptor binding kinetics) to explain discrepancies. For example, off-target effects in cellular assays may require SAR refinement .
Advanced: What computational approaches are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on the tetrazole and piperazine moieties as potential pharmacophores .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and halogen atom positions to predict activity against related targets .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions in nucleophilic substitutions .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps. For example, Pd(OAc)₂ with Xantphos ligand improves aryl-aryl bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (e.g., THF) favor SN2 mechanisms .
Advanced: What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Optimization : Formulate the compound in buffered solutions (pH 6–7.4) to prevent hydrolysis of the tetrazole ring .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage at –80°C .
- Prodrug Design : Modify the methanone group (e.g., esterification) to enhance metabolic stability in vivo .
Advanced: How should researchers design experiments to elucidate metabolic pathways?
Methodological Answer:
- In vitro Metabolism : Incubate the compound with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation) often localize to the piperazine ring .
- Isotope Labeling : Synthesize a deuterated analog to track metabolic sites. For example, deuterium at the methyl group of 3,5-dimethylphenyl slows oxidative metabolism .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
